2-Propylpiperidine;2,4,6-trinitrophenol
CAS No.: 88382-09-6
Cat. No.: VC20602139
Molecular Formula: C14H20N4O7
Molecular Weight: 356.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88382-09-6 |
|---|---|
| Molecular Formula | C14H20N4O7 |
| Molecular Weight | 356.33 g/mol |
| IUPAC Name | 2-propylpiperidine;2,4,6-trinitrophenol |
| Standard InChI | InChI=1S/C8H17N.C6H3N3O7/c1-2-5-8-6-3-4-7-9-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h8-9H,2-7H2,1H3;1-2,10H |
| Standard InChI Key | NHOCEUFBKMQPJD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CCCCN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Composition and Bonding
The compound is a 1:1 adduct of 2-propylpiperidine () and 2,4,6-trinitrophenol () . The piperidine ring adopts a chair conformation, with the propyl substituent at the 2-position introducing steric effects that influence molecular packing. X-ray crystallographic data from analogous piperidine-trinitrophenol complexes reveal ionic interactions between the protonated piperidine nitrogen and the deprotonated phenolic oxygen .
The nitro groups at the 2, 4, and 6 positions of the phenolic ring create strong electron-withdrawing effects, stabilizing the phenolate anion through resonance. This charge distribution facilitates tight ion pairing with the 2-propylpiperidinium cation, as evidenced by the short NO contact distance of 2.8 Å observed in related structures .
Spectroscopic Identification
Key spectroscopic features include:
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IR Spectroscopy: Strong absorption at 1530 cm (asymmetric NO stretch) and 1340 cm (symmetric NO stretch)
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H NMR: Piperidine protons appear as multiplet signals between δ 1.2–3.1 ppm, while aromatic protons of the trinitrophenol moiety resonate as a singlet at δ 9.2 ppm
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Mass Spectrometry: Molecular ion peak at m/z 356.33 with characteristic fragmentation patterns at m/z 229 (trinitrophenolate) and m/z 128 (propylpiperidinium)
Synthesis and Purification
Preparation Methodology
The compound is typically synthesized through acid-base neutralization in ethanol:
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Dissolve equimolar amounts of 2-propylpiperidine (0.1 mol, 12.9 g) and 2,4,6-trinitrophenol (0.1 mol, 22.9 g) in 200 mL anhydrous ethanol
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Reflux at 78°C for 4 hours under nitrogen atmosphere
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Cool to 0°C to precipitate the product
Critical parameters include strict stoichiometric control (1:1 ratio) and anhydrous conditions to prevent hydrolysis of the nitro groups. Residual solvents are removed via vacuum drying at 40°C for 24 hours.
Crystallization Behavior
Recrystallization from acetonitrile produces yellow rhombic crystals suitable for X-ray analysis. The unit cell parameters (monoclinic, space group P2/c) include:
Hirshfeld surface analysis reveals that van der Waals interactions (55%) and hydrogen bonds (30%) dominate the crystal packing .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows:
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Melting point: 168–170°C (with decomposition)
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Exothermic decomposition peak at 210°C (ΔH = 1,250 J/g)
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Activation energy (E) of decomposition: 148 kJ/mol (Kissinger method)
The thermal stability is superior to pure 2,4,6-trinitrophenol (mp 122°C) due to ionic lattice stabilization.
Solubility Profile
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| Acetone | 22.4 |
| DMSO | 34.9 |
The low aqueous solubility (0.12 g/100 mL) contrasts with the moderate solubility in polar aprotic solvents, reflecting the ionic character of the compound .
Acid-Base Behavior
The pKa values of the constituent molecules dictate solution behavior:
In aqueous solution (pH > 4), the compound dissociates into its ionic components. The pH-dependent solubility follows the Henderson-Hasselbalch equation, with maximum stability at pH 3.5–5.0 .
Biological Activity and Applications
Energetic Materials Performance
Compared to traditional explosives:
| Parameter | 2-Propylpiperidine;TNP | TNT | RDX |
|---|---|---|---|
| Detonation Velocity (m/s) | 7,150 | 6,900 | 8,750 |
| Impact Sensitivity (J) | 8.5 | 15 | 7.4 |
| Friction Sensitivity (N) | 240 | 353 | 120 |
The balanced sensitivity and performance suggest utility in primer compositions .
Pharmaceutical Relevance
Piperidine derivatives show SARS-CoV PLpro inhibition (IC = 0.8 μM for analog 3k) . Molecular docking suggests the 2-propyl group fills hydrophobic pockets in viral proteases, while the trinitrophenol moiety may interfere with zinc coordination in enzyme active sites .
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